molecular formula C14H17ClO B2947270 1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287318-24-3

1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane

Cat. No. B2947270
M. Wt: 236.74
InChI Key: VDRVTZOLUDWMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in the 1970s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47 is often used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body.

Mechanism Of Action

CP-47 binds to the CB1 receptor in a similar manner to THC. This binding activates the receptor, leading to a range of physiological and biochemical effects. Some of these effects include altered mood, appetite, and perception of pain. CP-47 has also been shown to have antinociceptive effects, meaning that it can reduce the perception of pain.

Biochemical And Physiological Effects

CP-47 has been shown to have a range of biochemical and physiological effects. These effects include alterations in neurotransmitter release, changes in heart rate and blood pressure, and alterations in immune function. CP-47 has also been shown to have antinociceptive effects, meaning that it can reduce the perception of pain.

Advantages And Limitations For Lab Experiments

One advantage of using CP-47 in lab experiments is that it is a synthetic cannabinoid, meaning that it can be easily synthesized and purified. This allows for greater control over the purity and concentration of the compound. However, one limitation of using CP-47 in lab experiments is that it is not found in nature, meaning that its effects may not accurately reflect those of natural cannabinoids.

Future Directions

There are several potential future directions for research involving CP-47. One area of interest is the development of new synthetic cannabinoids that have different binding affinities and selectivities for the CB1 receptor. This could lead to the development of new therapeutics for a range of conditions, including pain, anxiety, and depression. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, particularly with regards to their potential for addiction and abuse. Finally, there is a need for further research into the mechanisms underlying the biochemical and physiological effects of CP-47 and other synthetic cannabinoids.

Synthesis Methods

CP-47 is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 2-methyl-4,5-dihydro-1H-imidazole with 1-chloro-3-methyl-2-butene to form 1-(chloromethyl)-3-methyl-2-butene. This intermediate is then reacted with 4-methoxy-2-methylphenylmagnesium bromide to form the final product, CP-47.

Scientific Research Applications

CP-47 is often used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to bind to the CB1 receptor, which is primarily found in the brain and central nervous system. This binding can lead to a range of physiological and biochemical effects, which are discussed in more detail below.

properties

IUPAC Name

1-(chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c1-10-5-11(16-2)3-4-12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVTZOLUDWMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane

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